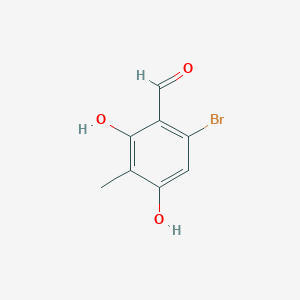
Benzaldehyde, 6-bromo-2,4-dihydroxy-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-bromo-2,4-dihydroxy-3-méthyl-benzaldéhyde est un composé organique de formule moléculaire C8H7BrO3. Il s'agit d'un dérivé du benzaldéhyde, caractérisé par la présence de groupes brome, hydroxyle et méthyle sur le cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 6-bromo-2,4-dihydroxy-3-méthyl-benzaldéhyde implique généralement la bromation du 2,4-dihydroxy-3-méthylbenzaldéhyde. La réaction est réalisée dans des conditions contrôlées pour assurer une bromation sélective à la position désirée. Les réactifs couramment utilisés dans ce procédé comprennent le brome ou le N-bromosuccinimide (NBS) en présence d'un solvant approprié tel que l'acide acétique ou le chloroforme .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer un processus en plusieurs étapes, commençant par la synthèse du précurseur 2,4-dihydroxy-3-méthylbenzaldéhyde, suivie d'une bromation. Les conditions de réaction sont optimisées pour obtenir un rendement et une pureté élevés, impliquant souvent l'utilisation de catalyseurs et des conditions contrôlées de température et de pression .
Analyse Des Réactions Chimiques
Types de réactions
Le 6-bromo-2,4-dihydroxy-3-méthyl-benzaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé pour former l'acide carboxylique correspondant.
Réduction : Le groupe aldéhyde peut être réduit pour former l'alcool correspondant.
Substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Les nucléophiles tels que les amines ou les thiols peuvent être utilisés pour remplacer l'atome de brome.
Principaux produits formés
Oxydation : Acide 6-bromo-2,4-dihydroxy-3-méthylbenzoïque.
Réduction : Alcool 6-bromo-2,4-dihydroxy-3-méthylbenzylique.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 6-bromo-2,4-dihydroxy-3-méthyl-benzaldéhyde a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse organique pour la préparation de molécules plus complexes.
Biologie : Etudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de sa structure chimique unique.
Industrie : Utilisé dans la synthèse de produits chimiques et de matériaux spécialisés
Mécanisme d'action
Le mécanisme d'action du 6-bromo-2,4-dihydroxy-3-méthyl-benzaldéhyde dépend de son interaction avec des cibles moléculaires spécifiques. Par exemple, son activité antimicrobienne peut impliquer la perturbation des membranes cellulaires microbiennes ou l'inhibition d'enzymes essentielles. Les voies exactes et les cibles moléculaires peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
Benzaldehyde, 6-bromo-2,4-dihydroxy-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzaldehyde, 6-bromo-2,4-dihydroxy-3-methyl- depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
2,4-Dihydroxy-6-méthylbenzaldéhyde : Manque l'atome de brome, ce qui entraîne une réactivité et des propriétés différentes.
4-Bromobenzaldéhyde : Manque les groupes hydroxyle et méthyle, ce qui entraîne un comportement chimique différent.
2-Bromo-4-méthylbenzaldéhyde : Structure similaire mais motif de substitution différent .
Unicité
Le 6-bromo-2,4-dihydroxy-3-méthyl-benzaldéhyde est unique en raison de la combinaison spécifique de groupes fonctionnels, qui confère des propriétés chimiques et une réactivité distinctes. Cette unicité le rend précieux pour des applications spécifiques dans la recherche et l'industrie .
Propriétés
Numéro CAS |
685895-45-8 |
|---|---|
Formule moléculaire |
C8H7BrO3 |
Poids moléculaire |
231.04 g/mol |
Nom IUPAC |
6-bromo-2,4-dihydroxy-3-methylbenzaldehyde |
InChI |
InChI=1S/C8H7BrO3/c1-4-7(11)2-6(9)5(3-10)8(4)12/h2-3,11-12H,1H3 |
Clé InChI |
POLBPMQUUAUDAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1O)Br)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile](/img/structure/B12536114.png)
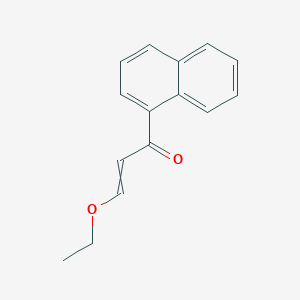
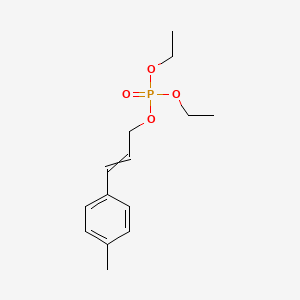
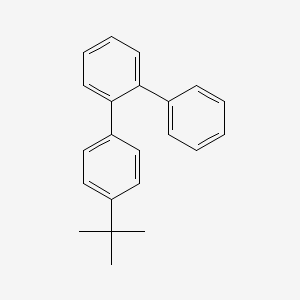

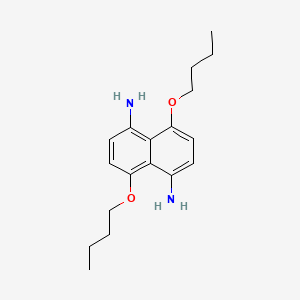
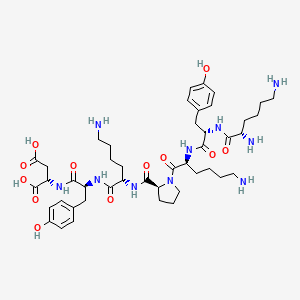

![4'-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12536163.png)

![3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12536173.png)
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B12536178.png)
![Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide](/img/structure/B12536191.png)
